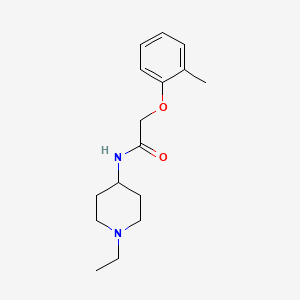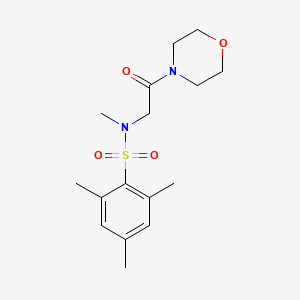
N'-(cyclohexylmethylene)-2-hydroxy-3,5-diisopropylbenzohydrazide
Übersicht
Beschreibung
N'-(cyclohexylmethylene)-2-hydroxy-3,5-diisopropylbenzohydrazide, also known as HCT-1026, is a hydrazide derivative that has gained significant attention in the scientific community due to its potential applications in various fields. In
Wirkmechanismus
The mechanism of action of N'-(cyclohexylmethylene)-2-hydroxy-3,5-diisopropylbenzohydrazide is not fully understood. However, it has been proposed that N'-(cyclohexylmethylene)-2-hydroxy-3,5-diisopropylbenzohydrazide exerts its effects by modulating the activity of various signaling pathways, including the nuclear factor-κB (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. N'-(cyclohexylmethylene)-2-hydroxy-3,5-diisopropylbenzohydrazide has been shown to inhibit the activation of NF-κB and MAPK pathways, which are involved in the regulation of inflammation, oxidative stress, and cell survival.
Biochemical and Physiological Effects:
N'-(cyclohexylmethylene)-2-hydroxy-3,5-diisopropylbenzohydrazide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines, such as interleukin-6 and interleukin-8, and decrease the production of reactive oxygen species in cells. Moreover, N'-(cyclohexylmethylene)-2-hydroxy-3,5-diisopropylbenzohydrazide has been found to inhibit the proliferation of cancer cells and induce apoptosis in these cells. N'-(cyclohexylmethylene)-2-hydroxy-3,5-diisopropylbenzohydrazide has also been shown to improve the insulin sensitivity in obese mice.
Vorteile Und Einschränkungen Für Laborexperimente
N'-(cyclohexylmethylene)-2-hydroxy-3,5-diisopropylbenzohydrazide has several advantages for lab experiments. It is easy to synthesize and has high purity and high yield. Moreover, it exhibits potent anti-inflammatory, antioxidant, and antitumor activities, which make it a useful tool for studying these processes. However, N'-(cyclohexylmethylene)-2-hydroxy-3,5-diisopropylbenzohydrazide has some limitations as well. It has poor solubility in aqueous solutions, which can limit its applicability in certain experiments. Moreover, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for the research on N'-(cyclohexylmethylene)-2-hydroxy-3,5-diisopropylbenzohydrazide. One direction is to study the pharmacokinetics and pharmacodynamics of N'-(cyclohexylmethylene)-2-hydroxy-3,5-diisopropylbenzohydrazide in vivo. This can help to determine the optimal dosage and dosing regimen for N'-(cyclohexylmethylene)-2-hydroxy-3,5-diisopropylbenzohydrazide in various applications. Another direction is to investigate the potential of N'-(cyclohexylmethylene)-2-hydroxy-3,5-diisopropylbenzohydrazide as a therapeutic agent for various diseases, such as cancer, diabetes, and neurodegenerative disorders. Moreover, the development of novel analogs of N'-(cyclohexylmethylene)-2-hydroxy-3,5-diisopropylbenzohydrazide with improved solubility and potency can expand its applicability in various experiments.
Wissenschaftliche Forschungsanwendungen
N'-(cyclohexylmethylene)-2-hydroxy-3,5-diisopropylbenzohydrazide has been extensively studied for its potential applications in various fields. It has been found to exhibit anti-inflammatory, antioxidant, and antitumor activities. N'-(cyclohexylmethylene)-2-hydroxy-3,5-diisopropylbenzohydrazide has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and reduce the oxidative stress in cells. Moreover, N'-(cyclohexylmethylene)-2-hydroxy-3,5-diisopropylbenzohydrazide has been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models.
Eigenschaften
IUPAC Name |
N-[(E)-cyclohexylmethylideneamino]-2-hydroxy-3,5-di(propan-2-yl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O2/c1-13(2)16-10-17(14(3)4)19(23)18(11-16)20(24)22-21-12-15-8-6-5-7-9-15/h10-15,23H,5-9H2,1-4H3,(H,22,24)/b21-12+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABCZUTMTKPSCLM-CIAFOILYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(=O)NN=CC2CCCCC2)O)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC(=C(C(=C1)C(=O)N/N=C/C2CCCCC2)O)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-[(E)-cyclohexylmethylidene]-2-hydroxy-3,5-di(propan-2-yl)benzohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2,4-dichlorophenyl)-N'-[5-(3-propoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4749602.png)


![2-(benzylthio)-6-(4-fluorophenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4749624.png)
![methyl 3-(2-chloro-6-fluorobenzyl)-7-cyclopropyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4749633.png)


![1-(1,3-benzodioxol-5-ylmethyl)-4-[(2,4,5-trichlorophenyl)sulfonyl]piperazine](/img/structure/B4749647.png)

![1-[4-(4-morpholinyl)benzoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4749660.png)
![2-(1,3-benzodioxol-5-yl)-N-[4-(trifluoromethyl)benzyl]ethanamine](/img/structure/B4749664.png)
![N-(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-4-[(2-thienylsulfonyl)amino]benzamide](/img/structure/B4749673.png)

![ethyl 4-benzyl-1-[(5-methyl-2-thienyl)methyl]-4-piperidinecarboxylate](/img/structure/B4749682.png)